Magnesium;propan-2-yloxybenzene;bromide

Overview

Description

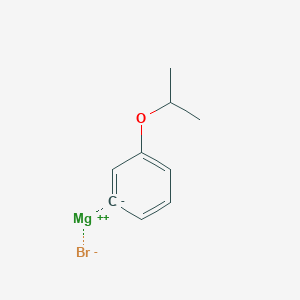

Magnesium;propan-2-yloxybenzene;bromide (systematic IUPAC name: magnesium;bromo(propan-2-yloxybenzene)) is an organomagnesium compound classified as a Grignard reagent. Structurally, it consists of a magnesium atom coordinated to a bromine atom and a propan-2-yloxybenzene (isopropyl phenyl ether) group. This compound is synthesized by reacting propan-2-yloxybenzene bromide with magnesium metal in anhydrous ether solvents, following standard Grignard preparation protocols .

Key properties include:

- Reactivity: Highly nucleophilic due to the polarized Mg–C bond, enabling carbon-carbon bond formation in organic synthesis.

- Solubility: Typically soluble in ethers (e.g., THF, diethyl ether) but moisture-sensitive, requiring inert storage conditions .

- Applications: Used in pharmaceuticals and fine chemical synthesis for constructing complex aromatic frameworks via nucleophilic additions or substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;propan-2-yloxybenzene;bromide typically involves the reaction of magnesium with propan-2-yloxybenzene and bromide under controlled conditions. One common method is the Grignard reaction, where magnesium reacts with an alkyl or aryl halide in the presence of an ether solvent to form the Grignard reagent. This reagent can then react with propan-2-yloxybenzene to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process typically involves the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;propan-2-yloxybenzene;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: It can be reduced to form simpler compounds.

Substitution: The bromide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Applications in Organic Synthesis

-

Nucleophilic Addition :

- Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

- Example: Reacting with acetophenone yields 1-(propan-2-yloxy)phenyl ethanol.

-

Cross-Coupling Reactions :

- Utilized in the formation of biaryl compounds, which are important in pharmaceuticals.

- Example: In the presence of palladium catalysts, it can couple with aryl halides to form biphenyl derivatives.

- Synthesis of Complex Molecules :

Biomedical Applications

The biomedical implications of magnesium compounds are significant due to their roles as catalysts and intermediates in drug synthesis.

- Antimicrobial Activity :

- Polymer Science :

- Drug Development :

Data Tables

Mechanism of Action

The mechanism of action of Magnesium;propan-2-yloxybenzene;bromide involves its interaction with specific molecular targets and pathways. For example, in organic synthesis, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Electronic Differences

(a) Magnesium Bromide (MgBr₂)

- Structure : Ionic compound with Mg²⁺ and Br⁻ ions, lacking organic ligands.

- Applications : Used in electrolytes for magnesium batteries (conductivity: ~10⁻² S/cm in DMSO) and as a desiccant .

(b) o-Tolylmagnesium Bromide

- Structure : Aryl Grignard reagent with a methyl-substituted benzene ring.

- Reactivity : Less nucleophilic than alkyl Grignards due to aryl group stability. The ortho-methyl group introduces steric hindrance, directing reactions to para positions .

- Applications : Synthesis of toluene derivatives and hindered biaryl compounds .

(c) 1-Propynylmagnesium Bromide

- Structure : Alkynyl Grignard reagent with a terminal alkyne group.

- Reactivity : High reactivity toward carbonyl compounds, forming propargyl alcohols. The sp-hybridized carbon enhances acidity and nucleophilicity .

- Applications : Synthesis of alkynylated pharmaceuticals and polymers .

(d) Isopropylmagnesium Bromide

- Structure : Alkyl Grignard reagent with a branched isopropyl group.

- Reactivity : More nucleophilic than aryl Grignards, suitable for forming tertiary alcohols and ketones. Steric bulk slows reaction kinetics compared to linear alkyl analogs .

- Applications : Large-scale synthesis of agrochemicals and fragrances .

Comparative Reactivity and Stability

| Property | Magnesium;propan-2-yloxybenzene;bromide | MgBr₂ | o-Tolylmagnesium Bromide | 1-Propynylmagnesium Bromide | Isopropylmagnesium Bromide |

|---|---|---|---|---|---|

| Nucleophilicity | Moderate (aryl + ether donor) | None | Low | High | High |

| Steric Hindrance | High (isopropoxy group) | N/A | Moderate (ortho-methyl) | Low | High (branched alkyl) |

| Solubility | Ethers, THF | Polar solvents | Ethers | Ethers | Ethers, hydrocarbons |

| Thermal Stability | Decomposes above 100°C | Stable to 711°C | Stable below 50°C | Pyrophoric | Stable below 30°C |

| Moisture Sensitivity | Extreme | Hygroscopic | Extreme | Extreme | Extreme |

Biological Activity

Magnesium;propan-2-yloxybenzene;bromide, a compound featuring a magnesium ion coordinated with propan-2-yloxybenzene and bromide, has gained attention in recent years for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

The synthesis of this compound can be achieved through various methods, often involving the reaction of magnesium salts with propan-2-yloxybenzene derivatives in the presence of bromine. The compound's structure is characterized by the presence of both magnesium and bromine, which may enhance its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of propan-2-yloxybenzene exhibit significant antimicrobial properties. For instance, one study reported that certain synthesized compounds showed potent antibacterial activity against Bacillus subtilis, with percentage inhibition reaching up to 55.67% at a concentration of 100 µg/ml and an IC50 value of 79.9 µg/ml .

Antioxidant Activity

Another important aspect of this compound is its potential as an antioxidant. Compounds related to this structure have been evaluated for their ability to scavenge nitric oxide (NO) free radicals. Notably, two specific compounds demonstrated percentage inhibition values of 77.03% and 74.53% at concentrations of 100 µg/ml, indicating strong antioxidant potential .

Urease Inhibition

The compound has also been studied for its urease inhibitory activity. Various synthesized derivatives showed moderate to high urease inhibition, with some compounds achieving percentage inhibition values exceeding 80% at 100 µg/ml . The presence of electron-withdrawing groups like bromine was found to enhance this activity.

Study on Antimicrobial Effects

In a comprehensive study evaluating the antimicrobial effects of propan-2-yloxybenzene derivatives, researchers synthesized several analogs and tested their efficacy against various bacterial strains. The results indicated that brominated derivatives consistently exhibited higher antibacterial activity compared to their non-brominated counterparts. The study concluded that structural modifications significantly influence biological activity, suggesting a pathway for developing new antimicrobial agents .

Antioxidant Evaluation

A separate investigation focused on the antioxidant properties of this compound revealed its effectiveness in scavenging free radicals. The study utilized different assays to measure the compound's ability to inhibit oxidative stress markers in vitro, showcasing its potential as a therapeutic agent in oxidative stress-related diseases .

Data Tables

| Compound Name | Antibacterial Activity (%) | Urease Inhibition (%) | NO Scavenging (%) | IC50 (µg/ml) |

|---|---|---|---|---|

| This compound | 55.67 | 82.00 | 77.03 | 79.9 |

| Brominated derivative A | 86.45 | 81.07 | 74.53 | 64.92 |

| Brominated derivative B | 79.59 | 65.80 | 68.44 | 70.1 |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for magnesium bromide, and what factors influence reaction efficiency?

Magnesium bromide (MgBr₂) is typically synthesized via:

- Direct reaction of Mg metal with Br₂: (exothermic; requires dry conditions).

- Acid-base reactions: . Key factors affecting efficiency include purity of reactants, moisture control (hygroscopic nature of MgBr₂), and reaction temperature. Use inert atmospheres to prevent oxidation .

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Mg + Br₂ | Mg, Br₂ | Dry, 25°C | 85–90 |

| MgO + HBr | MgO, HBr (aq.) | Reflux, 110°C | 75–80 |

Q. What safety protocols are critical when handling magnesium bromide in the laboratory?

- Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335) .

- Precautions : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid dust formation.

- First Aid : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air. Document all incidents and consult medical professionals .

Q. How is the Lewis structure of magnesium bromide determined, and how does its ionic nature influence reactivity?

MgBr₂ is ionic, with Mg²⁺ donating two electrons to two Br⁻ ions. The Lewis structure reflects Mg’s +2 oxidation state and Br’s -1 charge. This ionic character enhances its solubility in polar solvents and reactivity in Grignard-like reactions .

Advanced Research Questions

Q. What mechanistic evidence supports the role of magnesium bromide as a catalyst in triglyceride analysis or cross-coupling reactions?

MgBr₂ acts as a Lewis acid catalyst by polarizing carbonyl groups, facilitating nucleophilic attack. In triglyceride analysis, it stabilizes transition states during ester cleavage. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) confirm its ability to lower activation energy in SN2 reactions .

Q. How can researchers resolve contradictions in reported melting points or spectral data for propan-2-yloxybenzene derivatives?

- Purity Analysis : Use HPLC or GC-MS to detect impurities.

- Crystallography : Compare X-ray structures to validate molecular conformation.

- Spectral Validation : Replicate NMR/IR under standardized conditions (solvent, temperature). Discrepancies often arise from solvent traces or polymorphic forms .

Q. What optimization strategies improve the yield of propan-2-yloxybenzene synthesis via alkoxyation reactions?

- Solvent Choice : Use aprotic solvents (e.g., THF) to minimize side reactions.

- Catalysis : Pd/Cu systems enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Example: 3-(3-bromopropoxy)benzaldehyde synthesis achieved 92% yield using Pd(OAc)₂ in DMF at 70°C .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 60°C | 78 | 95 |

| DMF, Pd(OAc)₂, 70°C | 92 | 98 |

Q. How should researchers design experiments to analyze the environmental impact of bromide ion release from magnesium bromide degradation?

- Analytical Methods : Ion chromatography (EPA 300.0) for Br⁻ quantification.

- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) to assess aquatic toxicity.

- Degradation Studies : Monitor Br⁻ release under UV exposure (simulated sunlight) using ICP-MS .

Q. Methodological Guidelines

Properties

IUPAC Name |

magnesium;propan-2-yloxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHMJNCHCBGRAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.